(cyclobut-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobut-1-en-1-yl)methanol is an organic compound with the molecular formula C₅H₈O It features a cyclobutene ring with a methanol group attached to the first carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclobut-1-en-1-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C, and can be catalyzed by acids or bases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: (Cyclobut-1-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form cyclobutylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Cyclobut-1-en-1-one.
Reduction: Cyclobutylmethanol.
Substitution: Cyclobut-1-en-1-yl halides or amines.
Scientific Research Applications
(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutene ring provides a unique structural framework that can interact with enzymes and receptors, potentially modulating biological pathways.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the double bond present in (cyclobut-1-en-1-yl)methanol.
Cyclobut-1-en-1-yl acetate: An ester derivative of this compound.
Cyclobut-1-en-1-ylamine: An amine derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a cyclobutene ring and a hydroxyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89182-08-1 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.